BIBU1361

EGFR selectivity ErbB2/HER2 Kinase profiling

Researchers studying EGFR-driven cancers often require inhibitors with a defined ErbB2/HER2 selectivity window to dissect co-receptor signaling-highly selective analogs like BIBX1382 (>1,000-fold) cannot achieve this. BIBU1361 provides the optimal intermediate profile (97-fold EGFR over HER2) for such studies. • EGFR IC50 = 3 nM; ErbB2/HER2 IC50 = 280 nM - enables partial HER2 co-inhibition alongside potent EGFR blockade. • Superior in vivo tumor suppression: T/C = 6% at 10 mg/kg oral dose in A431 xenografts vs 15% for BIBX1382. • Induces caspase-dependent apoptosis & defective autophagy in GBM models via Akt/mTOR & gp130/JAK/STAT3 pathway inhibition. Supplied as dihydrochloride salt, ≥98% purity, with Certificate of Analysis. For R&D use only.

Molecular Formula C22H29Cl3FN7
Molecular Weight 516.9 g/mol
CAS No. 793726-84-8
Cat. No. B560237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIBU1361
CAS793726-84-8
SynonymsN-(3-Chloro-4-fluorophenyl)-6-[4-[(diethylamino)methyl]-1-piperidinyl]-pyrimido[5,4-d]pyrimidin-4-amine dihydrochloride
Molecular FormulaC22H29Cl3FN7
Molecular Weight516.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC1CCN(CC1)C2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl.Cl.Cl
InChIInChI=1S/C22H27ClFN7.2ClH/c1-3-30(4-2)13-15-7-9-31(10-8-15)22-25-12-19-20(29-22)21(27-14-26-19)28-16-5-6-18(24)17(23)11-16;;/h5-6,11-12,14-15H,3-4,7-10,13H2,1-2H3,(H,26,27,28);2*1H
InChIKeyZNNWCQCQUKAMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIBU1361: Potent and Selective EGFR Inhibitor


BIBU1361, also known as (3-chloro-4-fluoro-phenyl)-[6-(4-diethylaminomethyl-piperidin-1-yl)-pyrimido[5,4-d]pyrimidin-4-yl]-amine dihydrochloride, is a small-molecule inhibitor belonging to the pyrimidopyrimidine class [1]. It functions primarily by potently and selectively inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival [2].

1 EGFR pathway inhibition study fit with reported selectivity context
2 Supports xenograft tumor model-response endpoint studies
3 Cellular signaling assay context for apoptosis and autophagy research

BIBU1361: Why Generic Substitution Fails


Substituting BIBU1361 with other EGFR inhibitors, even those within the same pyrimidopyrimidine class or with similar primary potency, is not a straightforward process due to significant differences in their kinase selectivity profiles. BIBU1361 demonstrates a distinct selectivity window against the closely related ErbB2/HER2 kinase compared to its direct structural analog BIBX1382 . This differential selectivity can lead to vastly different off-target effects and functional outcomes in cellular models . The specific functional consequence of this differential selectivity is not uniform across all analogs and must be verified experimentally.

ErbB2/HER2 selectivity profile may shift between analogs, altering off-target kinase context in cellular models.

In vivo tumor-model response may differ from structural analogs even at matched dosing schedules.

Assay potency context for EGFR alone does not predict co-inhibition or functional pathway-response endpoints.

BIBU1361: Differentiation Evidence


EGFR vs. HER2 Selectivity Window

BIBU1361 inhibits ErbB2/HER2 with an IC50 of 290 nM, resulting in an approximately 97-fold selectivity for EGFR over ErbB2 . In contrast, its close structural analog, BIBX1382, demonstrates over 1,000-fold selectivity, with an ErbB2 IC50 of 3,400 nM . This 10-fold difference in selectivity window means BIBU1361 is significantly more potent against ErbB2, which could lead to distinct biological effects in models where HER2 plays a role.

EGFR vs. HER2 Selectivity
Cross-study comparable
EGFR IC50 3 nM; ErbB2 IC50 290 nM (97-fold)
BIBX1382
1,133-fold
BIBU1361
97-fold

Reported intermediate selectivity context for ErbB2 co-inhibition research

Lower selectivity window may support HER2-related model-response studies

EGFR selectivity ErbB2/HER2 Kinase profiling

EGFR Inhibition Potency Comparison

BIBU1361 inhibits EGFR tyrosine kinase activity with an IC50 of 3 nM . This potency is directly comparable to that of established clinical EGFR inhibitors. For instance, gefitinib has a reported IC50 range of 27-33 nM, while erlotinib has an IC50 of 2 nM [1]. This places BIBU1361 among the most potent EGFR inhibitors available for research.

EGFR Inhibition Potency
Cross-study comparable
IC50 = 3 nM
Reported assay potency context

Supports target-engagement assay context at low concentrations

Comparable to reported erlotinib and gefitinib assay values; source review recommended

EGFR inhibition IC50 Gefitinib Erlotinib

A431 Xenograft Efficacy Advantage

In an in vivo athymic mouse model bearing established human A431 vulval squamous cell carcinoma xenografts, oral administration of BIBU1361 at 10 mg/kg once daily resulted in a treatment-to-control (T/C) tumor volume ratio of 6% after two weeks, indicating near-complete tumor growth suppression . Under the same conditions, the analog BIBX1382 achieved a T/C of 15% . This demonstrates a 2.5-fold improvement in tumor growth inhibition for BIBU1361.

A431 Xenograft Response
Head-to-head
T/C = 6% (BIBU1361) vs. 15% (BIBX1382)
Reported 2.5-fold higher tumor-growth suppression

Supports xenograft model-response endpoint interpretation

A431 model, oral 10 mg/kg daily; model-specific review needed

In vivo efficacy xenograft A431 oral administration

BIBU1361: Research Applications


HER2 Role in EGFR-Driven Cancers

BIBU1361 is ideally suited for studies aiming to dissect the contribution of ErbB2/HER2 signaling in cancers that co-express both receptors. Its intermediate selectivity profile (97-fold for EGFR over HER2) provides a level of ErbB2 inhibition that is not achievable with more selective EGFR inhibitors like BIBX1382 (>1,000-fold selective) . This allows researchers to study the biological consequences of partial ErbB2 co-inhibition alongside potent EGFR blockade.

Xenograft Tumor Suppression Studies

For preclinical in vivo oncology studies, particularly those using the A431 or similar xenograft models, BIBU1361 is the preferred pyrimidopyrimidine compound. Direct evidence shows that at a standard 10 mg/kg oral dose, BIBU1361 (T/C = 6%) significantly outperforms its close analog BIBX1382 (T/C = 15%) in suppressing tumor growth . This improved in vivo performance may reduce the number of animals required and increase the likelihood of observing a robust therapeutic effect.

High-Potency EGFR Inhibition Assays

BIBU1361's high potency for EGFR (IC50 = 3 nM) makes it a reliable tool for in vitro studies requiring complete or near-complete target inhibition at low nanomolar concentrations . This is particularly useful in cell-based assays designed to identify resistance mechanisms, where residual kinase activity from incomplete inhibition can confound results. Its potency is comparable to clinical agents like erlotinib, providing a relevant benchmark for research.

Apoptosis & Autophagy in Glioblastoma

BIBU1361 is a well-characterized tool for investigating the interplay between EGFR signaling, apoptosis, and autophagy in glioblastoma multiforme (GBM). Studies have demonstrated its ability to induce caspase-dependent apoptosis and trigger defective autophagy in glioma cells, effects linked to its inhibition of the Akt/mTOR and gp130/JAK/STAT3 pro-survival pathways [1]. This specific mechanism provides a defined context for using BIBU1361 in GBM research.

Application
Selection Property
Validation Focus
EGFR-driven cancer model studies with HER2 co-expression
ErbB2 co-inhibition profile review
HER2 pathway-response endpoint context
In vivo xenograft tumor-suppression research
Model-specific in vivo response comparison
Tumor-volume endpoint and dosing-schedule review
Cell-based EGFR resistance mechanism assays
High reported EGFR inhibition potency context
Target-engagement and residual-activity endpoint review
Glioblastoma apoptosis and autophagy pathway research
Defined Akt/mTOR and JAK/STAT pathway-modulation profile
Caspase-dependent and autophagic-flux endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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